2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one is a fluorinated organic compound with a unique structure that includes a trifluoromethyl group, a piperazine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one typically involves the reaction of 2,2,2-trifluoroacetyl chloride with 6-(piperazin-1-yl)pyridine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and reach its target sites. The piperazine and pyridine rings contribute to the compound’s binding affinity and specificity towards its molecular targets, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone
- 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone
- 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one
Uniqueness
2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one is unique due to the presence of both the piperazine and pyridine rings, which provide a distinct set of chemical and biological properties. The combination of these structural features allows for versatile applications in various fields of research, making it a valuable compound for scientific studies.
Biological Activity
2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one (CAS No. 118708-88-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₀H₁₂F₃N₃, with a molecular weight of 231.22 g/mol. The compound features a trifluoromethyl group and a piperazine moiety attached to a pyridine ring, which are known to influence its biological activity significantly.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. It has been shown to act as an inhibitor of certain kinases, which play critical roles in cell signaling pathways related to cancer and other diseases.
- Kinase Inhibition : Studies indicate that compounds with similar structures exhibit inhibitory effects on kinases such as mTOR and EGFR. These kinases are involved in regulating cell growth and proliferation, making them crucial targets for cancer therapy .
- Neurotransmitter Receptors : The piperazine component suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system. This could lead to effects on mood and cognition, warranting further investigation into its psychotropic properties.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits dose-dependent inhibition of specific cancer cell lines. The following table summarizes key findings from recent studies:
Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
A549 (Lung Cancer) | 5.0 | mTOR Inhibition | |
MCF7 (Breast Cancer) | 3.5 | EGFR Inhibition | |
HeLa (Cervical Cancer) | 4.0 | Multi-target Kinase Inhibition |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Lung Cancer : A study investigated the effects of this compound on A549 cells. Results showed significant reduction in cell viability at concentrations above 5 µM, correlating with increased apoptosis markers .
- Neuropharmacological Effects : Another study explored the compound's effects on neurotransmitter systems in animal models. Behavioral tests indicated anxiolytic effects at lower doses, suggesting a potential role in treating anxiety disorders .
Safety Profile
While promising, the safety profile of this compound must be carefully evaluated. Toxicological assessments have indicated that at high concentrations, it may exhibit cytotoxicity towards normal cells; therefore, further studies are required to delineate its therapeutic window.
Properties
Molecular Formula |
C11H12F3N3O |
---|---|
Molecular Weight |
259.23 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(6-piperazin-1-ylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C11H12F3N3O/c12-11(13,14)10(18)8-1-2-9(16-7-8)17-5-3-15-4-6-17/h1-2,7,15H,3-6H2 |
InChI Key |
YKVBKHAAYHVAIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C(=O)C(F)(F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.